molecular formula C15H23NO4 B11178112 3,4,5-trimethoxy-N-(2-methylbutan-2-yl)benzamide

3,4,5-trimethoxy-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B11178112
M. Wt: 281.35 g/mol
InChI Key: CQGAFYBYFNVRNX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2-methylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and an amide group linked to a 2-methylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methylbutan-2-yl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide using 2-methylbutan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2-methylbutan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylbutan-2-yl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C15H23NO4/c1-7-15(2,3)16-14(17)10-8-11(18-4)13(20-6)12(9-10)19-5/h8-9H,7H2,1-6H3,(H,16,17)

InChI Key

CQGAFYBYFNVRNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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